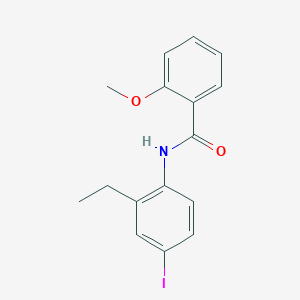
N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide, also known as EIIB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EIIB is a small molecule that has been shown to possess anticancer and anti-inflammatory properties.
Mécanisme D'action
N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide exerts its anticancer and anti-inflammatory effects through multiple mechanisms. It has been shown to inhibit the activity of several key enzymes involved in cancer cell growth and inflammation, including COX-2 and MMP-9. Additionally, N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide has been shown to activate the p53 pathway, which plays a crucial role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to reduced tumor growth. It also possesses anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases. However, further research is needed to fully understand the biochemical and physiological effects of N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide has several advantages for laboratory experiments. It is a small molecule that can easily penetrate cell membranes, making it an effective tool for studying intracellular signaling pathways. Additionally, its anticancer and anti-inflammatory properties make it a potential candidate for drug development. However, one limitation of N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide is its relatively low solubility, which may affect its bioavailability and efficacy.
Orientations Futures
There are several potential future directions for research on N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide. One area of interest is the development of N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide and its effects on various signaling pathways. Finally, research on the optimization of the synthesis method for N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide may lead to the development of more efficient and cost-effective methods for producing this compound.
Méthodes De Synthèse
N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide is synthesized through a multi-step process involving the reaction of 2-methoxybenzoic acid with thionyl chloride to produce 2-methoxybenzoyl chloride. This intermediate is then reacted with 2-ethyl-4-iodoaniline to produce N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide.
Applications De Recherche Scientifique
N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic properties. Its anticancer properties have been demonstrated in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models. Additionally, N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Formule moléculaire |
C16H16INO2 |
|---|---|
Poids moléculaire |
381.21 g/mol |
Nom IUPAC |
N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C16H16INO2/c1-3-11-10-12(17)8-9-14(11)18-16(19)13-6-4-5-7-15(13)20-2/h4-10H,3H2,1-2H3,(H,18,19) |
Clé InChI |
GQFKVVQTUSCWHB-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)I)NC(=O)C2=CC=CC=C2OC |
SMILES canonique |
CCC1=C(C=CC(=C1)I)NC(=O)C2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246183.png)






![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B246196.png)
![N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B246198.png)
![N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B246199.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246202.png)
![N-{4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]phenyl}acetamide](/img/structure/B246208.png)
![5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B246212.png)